Pericosine A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Pericosin A umfasst mehrere Schritte, darunter die diastereoselektive Vinylaluminierung und die Ring schließende Metathese . Die Vinylaluminierung von α-substituierten Aldehyden ergibt Anti- und Syn-Addukte, die dann in die biologisch aktiven Conduritolen, einschließlich Pericosin A, umgewandelt werden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Tetrahydrofuran und Hexamethylphosphorsäureamid als Lösungsmittel .

Industrielle Produktionsmethoden: Obwohl es nur begrenzte Informationen über die industrielle Produktion von Pericosin A gibt, liefern die in Forschungslaboren entwickelten Synthesewege eine Grundlage für eine potenzielle großtechnische Produktion. Die wichtigsten Schritte beinhalten die Verwendung von umweltfreundlichen Reagenzien und effizienten katalytischen Prozessen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Chemical Reactions and Activity

-

Antitumor Activity: The 6-halo-substituted pericosine A derivatives were evaluated for their antitumor activity against various tumor cell lines . The bromo- and iodo-congeners exhibited moderate antitumor activity similar to this compound, while the fluorinated compound was less active . No significant difference in potency between the enantiomers was observed for any of the halogenated compounds . The following table displays the IC50 values (μM) for this compound and its 6-halo-substituted analogs against different tumor cell lines :

| Compound | P388 | L1210 | HL-60 |

|---|---|---|---|

| (+)-Pericosine A | 5.00 | 6.12 | 2.03 |

| (-)-Pericosine A | 4.85 | 3.96 | 2.33 |

| (+)-6-Fluorothis compound | 9.91 | 44.0 | 10.8 |

| (-)-6-Fluorothis compound | 9.03 | 38.0 | 9.46 |

| (+)-6-Bromothis compound | 5.39 | 5.66 | 5.57 |

| (-)-6-Bromothis compound | 5.65 | 6.30 | 6.08 |

| (+)-6-Iodothis compound | 6.17 | 8.18 | 6.78 |

| (-)-6-Iodothis compound | 5.91 | 8.27 | 6.45 |

-

Glycosidase Inhibition: The 6-halo-substituted this compound derivatives were also evaluated for their glycosidase inhibitory activity . The (-)-6-fluoro- and (-)-6-bromo-congeners inhibited α-glucosidase to a greater extent than their corresponding (+)-enantiomers, while (+)-iodothis compound showed increased activity compared to its (-)-enantiomer . Studies on pericosine E analogs revealed that the chlorine atom at C6 plays an important role in determining α-glucosidase inhibitory activity .

-

Odor Neutralization: this compound can react with skunk-spray secretions to transform them into odorless products . It reacts with organosulfur compounds, such as thiols and thioesters, converting them to stable, odorless products .

Enantiomeric Composition

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pericosine A has been extensively studied for its antitumor properties. Research indicates that it exhibits moderate cytotoxicity against various tumor cell lines, including P388 (mouse lymphocytic leukemia), L1210 (mouse lymphocytic leukemia), and HL-60 (human promyelocytic leukemia) cells. The compound has been shown to inhibit tumor growth effectively in vitro and in vivo.

Key Findings:

- Cytotoxicity : this compound demonstrates significant growth inhibition against multiple tumor cell lines, with similar activity observed for its halogenated derivatives (6-bromo and 6-iodothis compound) .

- Enantiomeric Activity : The enantiomers of this compound were synthesized and evaluated, revealing no significant difference in potency between them against the tested tumor cell lines . However, the (−)-enantiomer displayed notable α-glucosidase inhibitory activity .

Glycosidase Inhibition

This compound has also been investigated for its inhibitory effects on glycosidases, enzymes critical in carbohydrate metabolism. The compound's structure allows it to interact with various glycosidases, making it a candidate for developing anti-diabetic drugs.

Inhibitory Activities:

- α-Glucosidase : The (−)-enantiomer of this compound exhibited an IC50 value of 2.25 mM against α-glucosidase, while the (+)-enantiomer showed no activity against this enzyme .

- Comparison with Analogues : Synthetic analogs of this compound have been developed to enhance its glycosidase inhibitory activity. For instance, modifications to include a methoxy group instead of a chlorine atom at C6 resulted in reduced activity compared to the original compound .

Odor Neutralization

One of the most innovative applications of this compound is its ability to neutralize unpleasant odors, specifically those associated with skunk spray. Research conducted by a team from the University of Oklahoma demonstrated that this compound reacts with sulfur-containing compounds found in skunk spray, converting them into odorless products.

Mechanism:

- Chemical Reaction : this compound interacts with thiols and thioesters present in skunk spray, effectively neutralizing the foul odor through chemical transformation .

- Safety Profile : The compound has been found non-irritating to skin and eyes, making it suitable for potential commercial applications in deodorizing products .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Antitumor Activity | Inhibits growth of various tumor cell lines. | Moderate cytotoxicity; effective against P388, L1210, HL-60 cells; similar potency across enantiomers. |

| Glycosidase Inhibition | Inhibits carbohydrate-metabolizing enzymes. | Significant activity by (−)-enantiomer; potential for anti-diabetic drug development. |

| Odor Neutralization | Reacts with skunk spray compounds to eliminate odor. | Converts stinky compounds into odorless products; safe for skin application. |

Wirkmechanismus

Pericosine A exerts its effects primarily through the inhibition of protein kinase EGFR and topoisomerase II . These molecular targets are involved in cell growth and division, and their inhibition leads to the suppression of tumor cell proliferation . The compound’s unique structure allows it to interact with these targets effectively, making it a potent antitumor agent .

Vergleich Mit ähnlichen Verbindungen

Diese Verbindungen teilen eine ähnliche Cyclohexenoidstruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen und biologischen Aktivitäten . Beispielsweise sind Pericosin C und Pericosin E als enantiomere Mischungen getrennt und weisen unterschiedliche Grade an Zytotoxizität auf . Im Vergleich zu seinen Analogen zeigt Pericosin A die stärkste Antitumoraktivität, was es unter den Pericosinen einzigartig macht .

Biologische Aktivität

Pericosine A is a naturally occurring compound derived from marine fungi, specifically from the genus Periconia. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antitumor and glycosidase inhibitory effects. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including case studies and synthesized analogs.

Chemical Structure and Synthesis

This compound is classified as a carbasugar, characterized by its unique structure that allows it to interact with biological systems effectively. Recent studies have focused on synthesizing halogenated derivatives of this compound, such as 6-fluoro-, 6-bromo-, and 6-iodothis compound. These derivatives were evaluated for their biological activities, particularly their antitumor and glycosidase inhibitory properties .

Antitumor Activity

This compound exhibits notable antitumor activity against various cancer cell lines. The following table summarizes the antitumor efficacy of this compound and its halogenated derivatives:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | P388 (mouse leukemia) | 1.15 |

| 6-Bromo-Pericosine A | P388 | Similar to A |

| 6-Iodo-Pericosine A | P388 | Similar to A |

| 6-Fluoro-Pericosine A | P388 | Less active |

The results indicate that while halogenated derivatives maintain comparable activity to this compound, the fluorinated variant shows reduced efficacy .

Glycosidase Inhibition

This compound has been identified as a potent inhibitor of glycosidases, which are crucial enzymes in carbohydrate metabolism. The following table presents the glycosidase inhibitory activities of this compound compared to its analogs:

| Compound | Enzyme Tested | IC50 (mM) |

|---|---|---|

| This compound | α-Glucosidase | 2.25 |

| 6-Bromo-Pericosine A | α-Glucosidase | Similar to A |

| 6-Iodo-Pericosine A | α-Glucosidase | Similar to A |

| 6-Fluoro-Pericosine A | α-Glucosidase | Inactive |

These findings demonstrate that this compound and its brominated and iodinated derivatives retain significant inhibitory activity against α-glucosidase, while the fluorinated derivative lacks efficacy .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzyme active sites. Research suggests that the presence of halogen atoms in the structure enhances binding affinity and stability within enzyme pockets, thereby increasing inhibitory potency against glycosidases . The docking simulations indicate that these compounds form critical hydrogen bonds with amino acid residues in the active site of enzymes like α-glucosidase, which is essential for their inhibitory action.

Case Studies and Applications

Recent case studies have explored the practical applications of this compound in various therapeutic contexts. For instance, its potential as an anti-diabetic agent has been highlighted due to its ability to inhibit carbohydrate-digesting enzymes, thereby reducing postprandial glucose levels. Additionally, the compound's less irritating nature compared to traditional chemical agents makes it a candidate for personal care products aimed at neutralizing odors, such as skunk spray .

Eigenschaften

Molekularformel |

C8H11ClO5 |

|---|---|

Molekulargewicht |

222.62 g/mol |

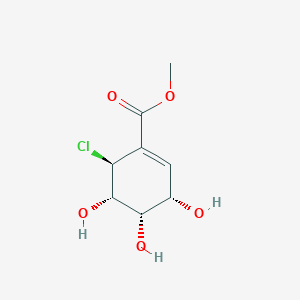

IUPAC-Name |

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxycyclohexene-1-carboxylate |

InChI |

InChI=1S/C8H11ClO5/c1-14-8(13)3-2-4(10)6(11)7(12)5(3)9/h2,4-7,10-12H,1H3/t4-,5-,6-,7+/m0/s1 |

InChI-Schlüssel |

AEDMWQPFIPNFCS-ZTYPAOSTSA-N |

SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O |

Isomerische SMILES |

COC(=O)C1=C[C@@H]([C@@H]([C@@H]([C@H]1Cl)O)O)O |

Kanonische SMILES |

COC(=O)C1=CC(C(C(C1Cl)O)O)O |

Synonyme |

methyl (3S,4S,5S,6S)-6-chloro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate pericosine A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.